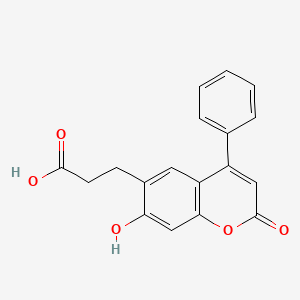

3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(7-hydroxy-2-oxo-4-phenylchromen-6-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c19-15-10-16-14(8-12(15)6-7-17(20)21)13(9-18(22)23-16)11-4-2-1-3-5-11/h1-5,8-10,19H,6-7H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHFSWPHLAPWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=C(C(=C3)O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include the use of dry acetone and anhydrous potassium carbonate at 50°C . This method allows for the formation of the desired product with good yield and purity.

Industrial Production Methods

These methods often involve the use of green solvents and catalysts to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Biochemical Interactions with hDAAO

This compound exhibits specific binding interactions critical for its enzymatic inhibition. Structural data from X-ray crystallography (PDB ID: 4QFD) reveals:

Key Binding Interactions

| Interaction Type | Residues Involved | Bond Distance (Å) | Functional Group Role |

|---|---|---|---|

| Hydrogen bonding | Arg283 (bidentate) | 2.8–3.1 | Propanoic acid |

| Hydrogen bonding | Tyr228, Tyr55 | 2.9–3.2 | Propanoic acid |

| π–π stacking | Coumarin ring–Tyr55 | 3.4 | Chromenone system |

| Water-mediated hydrogen | Gln53 backbone | 2.7 | Hydroxyl group |

This binding stabilizes an active-site "lid-open" conformation in hDAAO, reducing D-serine degradation and modulating NMDA receptor activity .

Carboxylic Acid Reactions

The propanoic acid moiety participates in:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic or enzymatic conditions to form esters.

-

Amidation : Forms amides with primary/secondary amines via coupling agents (e.g., EDC/HOBt).

-

Salt Formation : Reacts with bases (e.g., NaOH) to produce water-soluble carboxylates.

Hydroxyl Group Reactions

The phenolic –OH at position 7 undergoes:

-

Acetylation : Forms acetates with acetyl chloride or acetic anhydride.

-

Methylation : Reacts with methyl iodide in alkaline conditions to yield methoxy derivatives.

-

Oxidation : Potential oxidation to quinone-like structures under strong oxidizing agents .

Chromenone System Reactivity

The α,β-unsaturated ketone enables:

-

Nucleophilic Additions : Michael addition at the β-carbon of the ketone.

-

Reduction : Selective reduction of the conjugated double bond (e.g., NaBH4) to form dihydrocoumarin derivatives.

Synthetic Modifications Explored

Structure-activity relationship (SAR) studies highlight strategic modifications:

Table 2: Bioisosteric Replacements and Effects

| Modification | Resulting Compound | hDAAO Inhibition (IC₅₀) | Key Change |

|---|---|---|---|

| Propanoic acid → Hydroxyl-pyridazinone | Compound 3 | 0.21 µM | +π–π stacking with FAD |

| Phenyl → Methyl | EVT-3285201 | N/A | Altered subpocket binding |

The carboxylic acid is critical for potency; replacement with bioisosteres retains activity but alters interaction profiles .

Stability Under Physiological Conditions

The compound shows:

-

pH-Dependent Solubility : Carboxylic acid protonation (pKa ~4.5) enhances lipid solubility at gastric pH.

-

Photostability : No significant degradation under UV-Vis light due to chromenone conjugation.

-

Metabolic Susceptibility : Hydroxyl groups may undergo glucuronidation or sulfation in vivo .

Computational Predictions

DFT calculations suggest:

-

Electrophilic Sites : C-3 and C-4 positions on the coumarin ring (Mulliken charges: +0.12 and +0.09).

-

NMR Shifts : Predicted δ 6.8–7.2 ppm (aromatic H), δ 12.1 ppm (carboxylic acid) .

This compound’s reactivity profile combines traditional organic transformations with targeted biochemical interactions, making it a versatile scaffold for medicinal chemistry. Experimental validation of inferred reactions (e.g., esterification kinetics) remains an area for further study.

Scientific Research Applications

Inhibition of Human D-Amino Acid Oxidase

One of the primary applications of 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid is its role as an inhibitor of human D-amino acid oxidase (hDAAO). This enzyme is responsible for the degradation of D-serine, a co-agonist at the N-methyl-D-aspartate receptor (NMDAR). Inhibition of hDAAO can lead to increased levels of D-serine, which may enhance NMDAR activity. This mechanism is particularly relevant in the context of schizophrenia, where NMDAR hypofunction is implicated. Studies have shown that this compound stabilizes an open conformation of the active site lid of hDAAO, enhancing its inhibitory effect .

Anticancer Potential

Research indicates that this compound exhibits selective antiproliferative activity against various cancer cell lines. It has been evaluated for its cytotoxic effects, showing promise as a potential anticancer agent. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential .

Case Study 1: Schizophrenia Treatment

A study explored the effects of hDAAO inhibitors, including this compound, on cognitive deficits associated with schizophrenia. The findings suggested that these inhibitors could improve cognitive function by modulating D-serine levels and enhancing NMDAR activity. The study emphasized the need for further clinical trials to validate these findings .

Case Study 2: Anticancer Efficacy

In another investigation, researchers assessed the anticancer properties of this compound against various tumor cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis in cancer cells. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and apoptosis .

Mechanism of Action

The mechanism of action of 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid involves its interaction with molecular targets such as hDAAO. By inhibiting hDAAO, the compound indirectly reduces NMDAR activity by degrading the NMDAR co-agonist D-serine . This inhibition stabilizes an active-site lid-open conformation of hDAAO, which is crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Marine-Derived Actinomycetes

Chlorinated derivatives of 3-phenylpropanoic acid, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (C₉H₈Cl₂O₃), share the propanoic acid moiety but lack the coumarin backbone. These compounds, isolated from Streptomyces coelicolor LY001, exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC values: 8–16 µg/mL). The chlorine substituents enhance lipophilicity and membrane permeability compared to the non-chlorinated parent compound, 3-phenylpropanoic acid .

Methoxy-Substituted Coumarin Derivatives

3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid (C₁₄H₁₄O₅) differs from the target compound by replacing the hydroxyl group at position 7 with a methoxy group and the phenyl group at position 4 with a methyl group. Computational studies suggest that the methyl group at position 4 may sterically hinder interactions with hydrophobic enzyme pockets, altering bioactivity .

Glycosylated and Complex Derivatives

3-Oxo-3-[(3,4,5-trihydroxy-6-{[3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxan-2-yl)methoxy]propanoic acid (C₂₈H₂₄O₁₂) introduces a glycosidic linkage and additional hydroxyl groups. This modification increases molecular weight (560.5 g/mol) and polarity, likely reducing membrane permeability but enhancing water solubility. Such derivatives are often associated with plant-based biosynthesis and may exhibit antioxidant properties due to phenolic hydroxyl groups .

Volatile Propanoic Acid Esters in Natural Products

3-(Methylthio)propanoic acid methyl ester (C₅H₁₀O₂S) and its ethyl ester counterpart, identified in pineapple varieties, are structurally simpler but share the propanoic acid backbone. These esters are volatile aroma compounds with odor active values (OAVs) exceeding 1000 in Tainong No. 4 pineapples, contributing to fruity and sulfury notes.

Comparative Data Table

Research Findings and Implications

- Chlorinated Derivatives: The introduction of chlorine atoms in phenylpropanoic acids enhances antimicrobial efficacy but may increase toxicity risks .

- Methoxy vs. Hydroxy Groups : Methoxy substitution in coumarins reduces acidity (pKa shift from ~4.5 to ~5.2), impacting ionizability and bioavailability .

- Glycosylation : Complex glycosides exhibit higher water solubility but require enzymatic cleavage for bioactivation, limiting their direct therapeutic utility .

Biological Activity

3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid is a compound derived from chromen-2-one, commonly known as coumarin. Its molecular formula is C18H14O5. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an inhibitor of human D-amino acid oxidase (hDAAO), which plays a significant role in regulating neurotransmitter systems, particularly the N-methyl-D-aspartate receptor (NMDAR).

The primary biological activity of this compound is its interaction with hDAAO. It acts as an uncompetitive inhibitor of this enzyme, which is responsible for the degradation of D-serine, a co-agonist of NMDAR. By inhibiting hDAAO, this compound increases D-serine levels, thereby enhancing NMDAR activity. This mechanism suggests potential therapeutic applications in neurological disorders such as schizophrenia, where NMDAR dysfunction is implicated .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate good bioavailability, with a low nanomolar inhibitory potency against hDAAO (Ki = 7 nM). This suggests that the compound can effectively reach therapeutic concentrations in biological systems.

The compound's biochemical properties include:

| Property | Details |

|---|---|

| Molecular Weight | 302.30 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under normal laboratory conditions |

Cellular Effects

Research indicates that the cellular effects of this compound are mediated through its inhibition of hDAAO. The enhancement of D-serine levels can lead to increased synaptic plasticity and improved cognitive functions, making it a candidate for further studies in treating cognitive deficits associated with various psychiatric disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress by modulating D-serine levels, suggesting its potential use in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary investigations indicated that derivatives of coumarin, including this compound, exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve interference with bacterial metabolic pathways .

- Inhibition of Biofilm Formation : Research has shown that compounds related to this compound can inhibit biofilm formation in pathogenic bacteria, presenting an avenue for developing new antibacterial agents .

Q & A

Basic: What are the recommended synthetic routes for 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid, and how can purity be validated?

Methodological Answer:

The synthesis typically involves constructing the coumarin core via Friedel-Crafts acylation or Suzuki-Miyaura coupling for the phenyl substituent at position 3. The propanoic acid moiety is introduced through alkylation (e.g., using bromoacetaldehyde diethyl acetal followed by hydrolysis, as seen in analogous syntheses ). Purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.

Purity Validation:

- HPLC with UV detection (λ = 254 nm) to assess chromatographic homogeneity.

- NMR (1H, 13C, and DEPT-135) to confirm structural integrity and absence of diastereomers.

- Mass Spectrometry (ESI-MS or HRMS) for molecular weight confirmation.

- Elemental Analysis (C, H, N) to verify stoichiometry .

Basic: How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Structure solution uses direct methods (e.g., SHELXT ), followed by refinement via SHELXL . Key steps:

- Hydrogen Bond Analysis: Identify O–H···O interactions involving the 7-hydroxy and 2-oxo groups.

- Thermal Ellipsoid Plots: Assess disorder in the phenyl or propanoic acid groups.

- CIF Validation: Use checkCIF/PLATON to resolve geometry alerts .

Advanced: How to address contradictions in reported pharmacological activity (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

Discrepancies often arise from assay conditions (e.g., pH, solvent) or redox cycling artifacts . Mitigation strategies:

- Dose-Response Curves: Test across a wide concentration range (1 nM–100 µM).

- Control for Autoxidation: Include catalase/superoxide dismutase in assays.

- Electrochemical Profiling: Use cyclic voltammetry to measure redox potentials (e.g., Epa for oxidation of the 7-hydroxy group).

- Cellular vs. Cell-Free Systems: Compare ROS scavenging in isolated enzymes (e.g., xanthine oxidase) vs. macrophage models .

Advanced: What metabolic pathways are predicted for this compound, and how are its phase II metabolites characterized?

Methodological Answer:

Based on structurally related coumarin-propanoic acid derivatives :

- Phase I Metabolism: Hydroxylation at the phenyl ring (CYP450 isoforms 1A2/2C9).

- Phase II Metabolism:

- Glucuronidation: UGT1A1/1A9-mediated conjugation at the 7-hydroxy group.

- Sulfation: SULT1A1/1E1 at the same position.

Characterization Tools:

- LC-MS/MS (Q-TOF) with negative ion mode for sulfate/glucuronide adducts ([M–H]⁻ ions).

- Isotopic Labeling: Use deuterated analogs to trace metabolic sites .

Advanced: How to ensure reproducibility in biological assays given variability in compound solubility?

Methodological Answer:

Solubility limitations in aqueous buffers (due to the hydrophobic coumarin core) require:

- Co-Solvents: ≤1% DMSO or β-cyclodextrin inclusion complexes.

- Critical Micelle Concentration (CMC) Checks: Use dynamic light scattering to avoid micelle formation.

- Standardized Stock Solutions: Prepare fresh in DMSO, store at –80°C with desiccation.

- Positive Controls: Compare with known antioxidants (e.g., Trolox) in parallel assays .

Advanced: What strategies are effective for regioselective modification of the 7-hydroxy group?

Methodological Answer:

To avoid side reactions at the 2-oxo or propanoic acid groups:

- Protecting Groups: Use TBS (tert-butyldimethylsilyl) for temporary 7-hydroxy protection.

- Microwave-Assisted Synthesis: Enhances regioselectivity in alkylation/acylation.

- Computational Guidance: DFT calculations (e.g., Gaussian 16) predict nucleophilic reactivity (Fukui indices) at the 7-position .

Basic: How to validate the absence of isomeric impurities in synthesized batches?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak IA column (n-hexane:isopropanol, 90:10) to resolve enantiomers.

- 2D NMR (NOESY/ROESY): Detect spatial proximity between the 7-hydroxy group and phenyl ring.

- X-Ray Powder Diffraction (XRPD): Compare experimental patterns with simulated data from single-crystal structures .

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., COX-2, NF-κB)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.